磺胺噻唑

描述

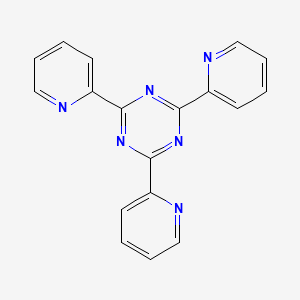

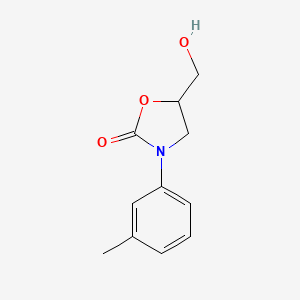

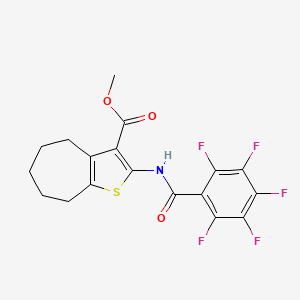

磺胺噻唑是一种有机硫化合物,属于磺胺类药物。它曾经被广泛用作口服和局部抗菌剂。由于发现毒性更低的替代品,其使用已明显减少。 磺胺噻唑在兽医学和与其他磺胺类药物联合使用的情况下仍然偶尔使用 .

作用机制

磺胺噻唑通过抑制细菌中的二氢叶酸合成酶 (DHPS) 发挥其抗菌作用。这种酶对于合成叶酸至关重要,叶酸是细菌生长所必需的营养素。 通过抑制 DHPS,磺胺噻唑阻止叶酸的合成,导致细菌死亡 .

类似化合物:

磺胺嘧啶: 另一种具有类似抗菌特性的磺胺类药物。

磺胺嘧啶: 与磺胺噻唑联合使用以增强抗菌作用。

磺胺甲噁唑: 一种用于治疗泌尿道感染的磺胺类抗生素 .

磺胺噻唑的独特性: 磺胺噻唑由于其独特的结构而具有独特性,使其能够有效抑制 DHPS。 它与其他磺胺类药物的组合增强了其抗菌功效,使其成为兽医学中一种有价值的化合物 .

科学研究应用

磺胺噻唑在科学研究中有着广泛的应用,包括:

化学: 用作合成各种磺胺类衍生物的起始原料。

生物学: 研究其抗菌特性及其与细菌酶的相互作用。

医学: 研究其在治疗细菌感染(特别是在兽医学中)方面的潜在用途。

工业: 用于抗菌剂和兽药的制剂

生化分析

Biochemical Properties

Sulfathiazole, a commercial member of antibacterial sulfa drugs, has been revisited with the intention to overcome sulfonamide resistance and identify new drug candidates through molecular modifications . The study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .

Cellular Effects

The new sulfonamides synthesized from sulfathiazole were selectively effective against various Staphylococcus aureus strains . Introducing a bulky lipophilic substituent at the para position of the phenyl ring significantly increased the antibacterial activities of the compounds against Staphylococcus aureus .

Molecular Mechanism

The antibacterial activities of the modified sulfathiazole derivatives were evaluated for their membrane potential perturbation and DNA interaction properties . The data showed that these are not supporting mechanisms for the antibacterial activities of the modified sulfathiazole derivatives .

准备方法

合成路线和反应条件: 磺胺噻唑可以通过 2-氨基噻唑与磺胺酰胺反应合成。 该反应通常使用丙酮作为溶剂以实现更高的吸附,因为磺胺噻唑在水中的溶解度很差 .

工业生产方法: 在工业环境中,磺胺噻唑通过在受控条件下使 2-氨基噻唑与磺胺酰胺反应来生产。 该反应在合适的溶剂(例如丙酮)存在下进行,以提高产物的溶解度和产量 .

化学反应分析

反应类型: 磺胺噻唑经历各种化学反应,包括:

氧化: 磺胺噻唑可以被氧化形成磺酸衍生物。

还原: 还原反应可以将磺胺噻唑转化为相应的胺衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物:

氧化: 磺酸衍生物。

还原: 胺衍生物。

取代: 各种取代的噻唑衍生物

相似化合物的比较

Sulfadiazine: Another sulfonamide with similar antimicrobial properties.

Sulfamerazine: Used in combination with sulfathiazole for enhanced antimicrobial effects.

Sulfamethizole: A sulfonamide antibiotic used to treat urinary tract infections .

Uniqueness of Sulfathiazole: Sulfathiazole is unique due to its specific structure, which allows it to effectively inhibit DHPS. Its combination with other sulfonamides enhances its antimicrobial efficacy, making it a valuable compound in veterinary medicine .

属性

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-74-1 (mono-hydrochloride salt) | |

| Record name | Sulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026068 | |

| Record name | Sulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base., White solid; [HSDB], Solid | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Amorphous powder. Practically insol in water /Polymer with formaldehyde/, Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether., Slightly soluble in dimethyl sulfoxide., In water, 373 mg/L at 25 °C | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine. | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown plates, rods or powder from 45% alcohol, Yellowish-white prismatic rods and six sided plates and prisms | |

CAS No. |

72-14-0 | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-thiazolyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfathiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7FKS2XWQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

396.5 °F (Form I); 347 °F (Form II) (NTP, 1992), 175 °C (form a); 202 °C (form b), 189 °C | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sulfathiazole?

A: Sulfathiazole acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) [, ]. This enzyme is crucial for the synthesis of folic acid, a vital compound for bacterial DNA synthesis []. By blocking DHPS, Sulfathiazole disrupts the production of nucleic acids, ultimately inhibiting bacterial growth [, ].

Q2: Does Sulfathiazole affect human cells?

A: No, Sulfathiazole selectively targets bacterial DHPS. Humans obtain folic acid from their diet and lack the enzyme to synthesize it, so Sulfathiazole does not interfere with human cellular processes [, ].

Q3: What is the molecular formula and weight of Sulfathiazole?

A: The molecular formula of Sulfathiazole is C10H9N3O2S2, and its molecular weight is 255.32 g/mol [].

Q4: Are there spectroscopic techniques used to characterize Sulfathiazole?

A: Yes, researchers utilize various techniques for Sulfathiazole characterization, including X-ray diffraction (XRD) to analyze crystal structures [, , , ] and Raman spectroscopy to identify polymorphs [].

Q5: What is the impact of milling on the stability of Sulfathiazole polymorphs?

A: Milling can induce solid-state transformations in Sulfathiazole polymorphs. For instance, milling forms FII-FV can lead to the formation of the metastable form FI, proceeding through an amorphous intermediate stage [].

Q6: How does relative humidity affect the stability of Sulfathiazole forms?

A: At humidity levels above 70%, metastable forms FI and FV of Sulfathiazole tend to transform into mixtures of the more stable forms FII and FIV [].

Q7: Does the scientific literature report Sulfathiazole being used as a catalyst?

A7: The provided research papers primarily focus on Sulfathiazole's antimicrobial properties. There is no mention of its use as a catalyst in these studies.

Q8: Have virtual screening techniques been employed for discovering new Sulfathiazole derivatives?

A: Yes, researchers have used virtual screening to identify novel Sulfathiazole derivatives with potential as anti-MRSA and anti-MDR-TB agents. Molecular docking studies predict binding affinities to target receptors [].

Q9: How do structural modifications impact the activity of Sulfathiazole?

A: Research indicates that modifications to the Sulfathiazole structure can significantly affect its properties. For example, the addition of a succinyl group results in Succinyl Sulfathiazole, which exhibits lower systemic absorption and primarily exerts its antibacterial effects within the gastrointestinal tract [, ].

Q10: What strategies are employed to enhance the solubility of Sulfathiazole?

A: Researchers have explored the use of techniques like co-precipitation with polymers such as povidone [, , ] and coacervation [] to improve Sulfathiazole's solubility and dissolution rate.

Q11: Do the research papers provide information on SHE regulations regarding Sulfathiazole?

A11: The provided research papers predominantly focus on the pharmacological and physicochemical aspects of Sulfathiazole, with limited information on specific SHE regulations.

Q12: What is the impact of ether anesthesia on Sulfathiazole distribution to the cerebrospinal fluid?

A: Research indicates that ether anesthesia increases the passage of Sulfathiazole into the cerebrospinal fluid compared to dial-urethane anesthesia or unanesthetized states, possibly due to changes in cerebral blood flow [].

Q13: Has Sulfathiazole demonstrated efficacy against infections caused by intracellular protozoa?

A: ** Yes, studies have shown that Sulfathiazole exhibits inhibitory and, under certain conditions, curative effects against Toxoplasma infection in mice []. This effect is attributed to the drug's ability to inhibit Toxoplasma growth when administered in the diet.

Q14: What are the mechanisms of resistance to Sulfathiazole in bacteria?

A: Resistance to Sulfathiazole can arise from mutations in the folP gene encoding DHPS, leading to decreased drug binding and reduced efficacy []. Additionally, gene amplification of the sur gene, which encodes a multidrug resistance transporter, can contribute to resistance by actively effluxing the drug from bacterial cells [, ].

Q15: Does resistance to Sulfapyridine confer cross-resistance to Sulfathiazole?

A: Yes, research demonstrates that pneumococci resistant to Sulfapyridine exhibit cross-resistance to Sulfathiazole and Sulfamethylthiazole, highlighting a potential challenge in treating infections with these related sulfonamides [].

Q16: What are some of the reported toxic effects of Sulfathiazole observed in studies?

A16: Research has documented various toxic effects associated with Sulfathiazole, including:

- Cutaneous reactions: Dermatitis is a common adverse effect, likely arising from hypersensitivity reactions to the drug [, , , ].

- Hematologic abnormalities: Sulfathiazole can cause granulocytopenia, a potentially serious condition characterized by a decrease in granulocyte white blood cells [].

- Renal toxicity: The drug's potential for renal damage is evident in studies reporting toxic nephrosis and crystal formation in the kidneys [, ].

- Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are among the reported gastrointestinal side effects [, , ].

Q17: Does the type of diet influence the toxicity of Sulfathiazole in rats?

A: Studies in rats show that Sulfathiazole exhibits higher toxicity when incorporated into a purified diet compared to a commercial chow diet. This difference is attributed to variations in food consumption and potentially the presence of protective factors in the chow diet [].

Q18: Does the presence of feces in the diet impact Sulfathiazole toxicity in rats?

A: Interestingly, adding feces from drug-free animals to the diet of rats treated with Sulfathiazole has been observed to mitigate the drug's growth-inhibitory effects. This finding suggests a potential role of gut microbiota in modulating Sulfathiazole's toxicity [].

Q19: Are there specific drug delivery systems designed for Sulfathiazole?

A: While the provided research papers do not detail specific drug delivery systems for Sulfathiazole, they highlight the use of ointment formulations for topical application in treating cutaneous infections []. This approach aims to deliver the drug directly to the site of infection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

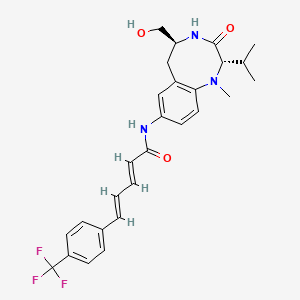

![2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2](/img/structure/B1682439.png)